molecular formula C19H18N4O B4226500 1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4226500
M. Wt: 318.4 g/mol
InChI Key: CCPJBZDKPNEUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazolone core substituted with a phenyl group at position 6 and a 4,6-dimethylpyrimidin-2-yl moiety at position 1. The indazolone scaffold is known for its conformational flexibility due to tautomerism, as demonstrated by computational studies on similar derivatives . The 4,6-dimethylpyrimidin-2-yl group is a critical pharmacophore associated with high biological activity, particularly in herbicidal agents .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-8-13(2)22-19(21-12)23-17-9-15(14-6-4-3-5-7-14)10-18(24)16(17)11-20-23/h3-8,11,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJBZDKPNEUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting with the preparation of the pyrimidine and indazole precursors. One common method involves the condensation of 4,6-dimethyl-2-pyrimidinamine with a suitable indazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and requires specific solvents like dimethylformamide or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities. Advanced techniques like microwave-assisted synthesis or flow chemistry may also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrimidinyl and Aryl Substituents

The 4,6-dimethylpyrimidin-2-yl group is a hallmark of super-efficient herbicides such as sulfometuron-methyl, which inhibits acetolactate synthase (ALS) in plants . In contrast, the phenyl substituent at position 6 in the target compound may confer distinct binding properties. For example:

  • 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one () exhibits potent analgesic activity via opioid receptor activation, highlighting how halogenated aryl groups can shift activity toward neurological targets.
  • 1-(4,6-Dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one () replaces phenyl with thiophene, introducing sulfur-mediated electronic effects that may enhance interactions with metal ions or redox-active proteins.

Tautomeric Stability

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives reveal that substituents like methyl groups at position 6 stabilize the keto tautomer, which is dominant in solution and solid states .

Structural and Crystallographic Insights

Crystallographic tools like SHELX and ORTEP-3 have been critical in resolving the structures of similar compounds. For instance:

  • Hydrogen-bonding patterns in indazolone derivatives () often involve N–H···O interactions, which stabilize crystal packing. The phenyl group in the target compound may disrupt these networks, reducing crystallinity compared to methyl-substituted analogs.
  • The 4,6-dimethylpyrimidin-2-yl group’s planarity and electron-deficient nature could promote π-stacking interactions absent in furanyl or thiophenyl analogs .

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OC_{18}H_{20}N_{4}O with a molecular weight of approximately 304.38 g/mol. The compound features a tetrahydro-indazole core substituted with a dimethylpyrimidine and phenyl groups, contributing to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of human neutrophil elastase (HNE) . HNE is a serine protease implicated in inflammatory diseases and cancer progression. The structure allows for competitive inhibition with K_i values ranging from 6 to 35 nM , demonstrating significant potency compared to existing inhibitors like Sivelestat .

Table 1: Inhibition Potency of this compound

CompoundK_i (nM)Reference CompoundK_i (nM)
1-(4,6-Dimethylpyrimidin-2-yl)-6-phenyl...6 - 35Sivelestat~25

Biological Assays and Efficacy

In vitro studies have demonstrated that the compound effectively inhibits HNE activity in a concentration-dependent manner. Kinetic experiments utilizing fluorogenic substrates confirmed that the compound functions through competitive inhibition . Furthermore, stability tests in aqueous buffers indicated that many derivatives maintain activity over extended periods.

Case Study: Efficacy in Inflammatory Models

In a recent study involving animal models of lung inflammation, administration of the compound resulted in a significant reduction in neutrophil infiltration and inflammatory cytokine levels. This suggests potential therapeutic benefits in treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma .

Antioxidant Activity

In addition to HNE inhibition, preliminary studies have also assessed the antioxidant potential of this compound. It exhibited notable scavenging effects against DPPH radicals and reduced oxidative stress markers in cellular assays . This dual action may enhance its therapeutic profile by addressing both inflammation and oxidative damage.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)IC50 (µM)
1-(4,6-Dimethylpyrimidin-2-yl)-6-phenyl...75%15
Standard Antioxidant (Ascorbic Acid)90%10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.